molecular formula FH2N B090773 Monofluoroamine CAS No. 15861-05-9

Monofluoroamine

Cat. No.: B090773
CAS No.: 15861-05-9
M. Wt: 35.021 g/mol
InChI Key: MDQRDWAGHRLBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monofluoroamine, also known as this compound, is a useful research compound. Its molecular formula is FH2N and its molecular weight is 35.021 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Fluorinated Amino Acids
Monofluoroamine plays a crucial role in the synthesis of fluorinated amino acids, which are valuable tools in medicinal chemistry. The incorporation of fluorine enhances the pharmacokinetic properties of these compounds, making them more resistant to metabolic degradation and improving their membrane permeability. This has led to the development of fluorinated peptides and proteins that exhibit enhanced target-binding capabilities and selectivity .

Case Study: 6-Fluoro-DOPA
One notable application is the use of 6-fluoro-DOPA, a fluorinated analog of dihydroxyphenylalanine, which has been employed as a brain imaging agent in Parkinson's disease models. This compound demonstrates how this compound derivatives can be utilized in advanced imaging techniques such as 19^{19}F magnetic resonance imaging (MRI) and positron emission tomography (PET) for tracking drug distribution in vivo .

Natural Product Functionalization

Recent advancements have highlighted the utility of this compound in the late-stage functionalization of natural products. The incorporation of fluorine into organic molecules can significantly modulate their bioavailability and pharmacological properties. Various strategies for late-stage monofluorination have been developed, focusing on C–H bond functionalization to create C(sp²)–F and C(sp³)–F bonds in complex natural products .

Table: Strategies for Monofluorination

StrategyDescription
C–H Bond FunctionalizationDirect modification of C–H bonds to introduce fluorine
C–X Bond CleavageCleaving existing bonds to facilitate fluorination
Functional Group TransformationAltering functional groups to enable fluorination

Antimicrobial Applications

This compound derivatives have also shown promise in antimicrobial applications. A study synthesized several new compounds containing this compound groups and evaluated their antimicrobial activity against various bacterial strains. Notably, compounds with trifluoromethyl substitutions exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as future antituberculosis agents .

Case Study: Antimicrobial Activity
In a recent study, synthesized compounds demonstrated varying degrees of inhibition against tested microorganisms, with some achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis. This underscores the potential of this compound derivatives in developing new antimicrobial agents .

Material Science

In material science, this compound is being explored for its potential to enhance the properties of polymers and other materials. The presence of fluorine can improve thermal stability, chemical resistance, and mechanical properties, making this compound-containing materials suitable for advanced applications in coatings, adhesives, and electronics.

Properties

CAS No.

15861-05-9

Molecular Formula

FH2N

Molecular Weight

35.021 g/mol

InChI

InChI=1S/FH2N/c1-2/h2H2

InChI Key

MDQRDWAGHRLBPA-UHFFFAOYSA-N

SMILES

NF

Canonical SMILES

NF

Key on ui other cas no.

15861-05-9

Synonyms

Monofluoroamine

Origin of Product

United States

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